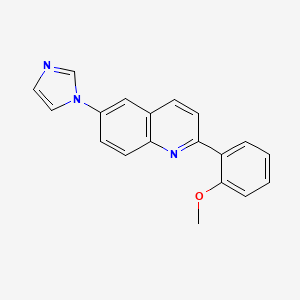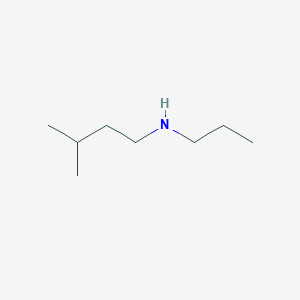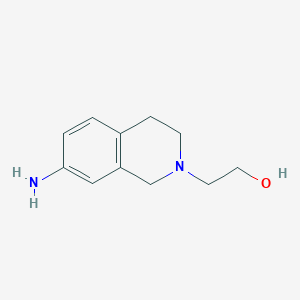
7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid is a quinoline derivative with significant potential in various scientific and industrial applications. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core can then be functionalized with chlorine and iodine atoms through halogenation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow chemistry or microwave-assisted synthesis. These methods can enhance reaction rates and yields, making the production process more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states, which may exhibit different biological activities.
Reduction: : Reduction reactions can be used to modify the compound's functional groups, potentially altering its properties.
Substitution: : Halogen atoms on the quinoline ring can be substituted with other functional groups, leading to a variety of derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired functional group.
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline compounds. These products can exhibit different biological activities and properties, making them valuable for further research and development.
科学的研究の応用
7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activities make it a candidate for the development of new drugs and therapeutic agents.
Medicine: : The compound's antimicrobial and anticancer properties are of particular interest for the development of new treatments for infections and cancer.
Industry: : Its unique chemical properties make it useful in various industrial applications, such as the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which 7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
類似化合物との比較
7-Chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid is similar to other quinoline derivatives, such as 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid. its unique combination of chlorine and iodine atoms sets it apart, potentially leading to different biological activities and properties. Other similar compounds include various halogenated quinolines and quinoline-based drugs.
特性
分子式 |
C10H5ClINO3 |
|---|---|
分子量 |
349.51 g/mol |
IUPAC名 |
7-chloro-6-iodo-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5ClINO3/c11-6-3-8-4(1-7(6)12)5(10(15)16)2-9(14)13-8/h1-3H,(H,13,14)(H,15,16) |
InChIキー |
GERDEBZYFGGXLA-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=O)NC2=CC(=C1I)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B15358189.png)


![3-(1H-imidazol-4-ylmethyl)-1-pyridin-2-ylimidazo[1,5-a]pyridine](/img/structure/B15358218.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B15358228.png)




![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)

